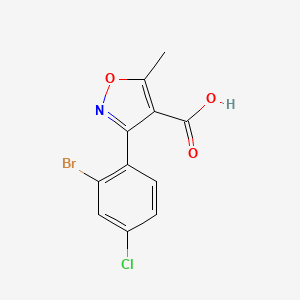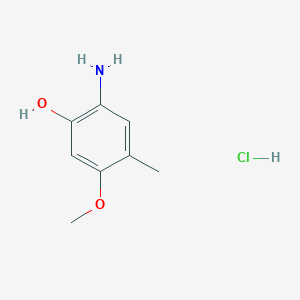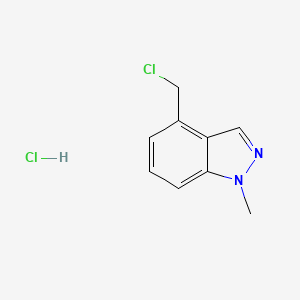
4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of amines It features a chloro substituent at the fourth position, a methyl group attached to the nitrogen atom, and an indane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1H-inden-1-one.
Chlorination: The indanone is chlorinated at the fourth position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Reductive Amination: The chlorinated intermediate undergoes reductive amination with methylamine (CH3NH2) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine or hydrocarbon derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to understand its interaction with various biomolecules and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-2,3-dihydro-1H-inden-1-amine: Lacks the N-methyl group.
N-methyl-2,3-dihydro-1H-inden-1-amine: Lacks the chloro substituent.
2,3-dihydro-1H-inden-1-amine: Lacks both the chloro and N-methyl groups.
Uniqueness
4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the chloro and N-methyl groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H12ClN |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-12-10-6-5-7-8(10)3-2-4-9(7)11/h2-4,10,12H,5-6H2,1H3 |
Clé InChI |
MXYNDLZBGYJIPH-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCC2=C1C=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B13475386.png)



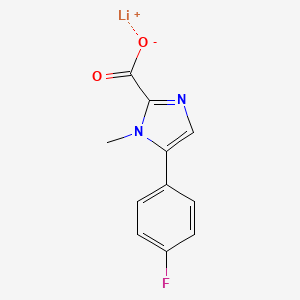



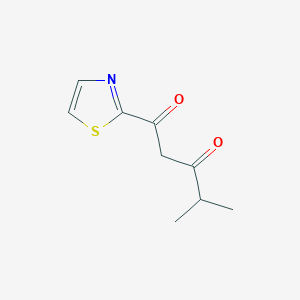
![(1R,4R)-6-Azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B13475428.png)
